molecular formula C19H22O3 B14551733 Methyl 9-oxooctadec-10-ene-12,14,16-triynoate CAS No. 61671-19-0

Methyl 9-oxooctadec-10-ene-12,14,16-triynoate

Cat. No.: B14551733
CAS No.: 61671-19-0
M. Wt: 298.4 g/mol
InChI Key: XBFWDYWTGVLKMR-UHFFFAOYSA-N
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Description

Methyl 9-oxooctadec-10-ene-12,14,16-triynoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of 10-octadecene-12,14,16-triynoic acid, characterized by the presence of multiple triple bonds and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-oxooctadec-10-ene-12,14,16-triynoate typically involves the esterification of 10-octadecene-12,14,16-triynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxooctadec-10-ene-12,14,16-triynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 9-oxooctadec-10-ene-12,14,16-triynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to activate the phosphoinositide 3-kinase (PI3K) pathway, leading to increased glucose uptake in cells . This mechanism is particularly relevant in the context of its potential antidiabetic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-oxooctadec-10-en-12-ynoate
  • Methyl 12-oxo-9,10-epoxyoctadecanoate
  • Methyl 10-octadecene-12,14,16-triynoate

Uniqueness

Methyl 9-oxooctadec-10-ene-12,14,16-triynoate stands out due to its multiple triple bonds and keto group, which confer unique reactivity and potential biological activities.

Properties

CAS No.

61671-19-0

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 9-oxooctadec-10-en-12,14,16-triynoate

InChI

InChI=1S/C19H22O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15H,8,10-11,13-14,16-17H2,1-2H3

InChI Key

XBFWDYWTGVLKMR-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC#CC=CC(=O)CCCCCCCC(=O)OC

Origin of Product

United States

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